Core Spectral and Physicochemical Properties of DDAO
Core Spectral and Physicochemical Properties of DDAO
An In-depth Technical Guide to the Spectral Properties of 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one) (DDAO)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectral properties of 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one), commonly known as DDAO. As a versatile near-infrared (NIR) fluorescent probe, DDAO is extensively used in a variety of biological assays.[1] This document details its spectral characteristics, provides in-depth experimental protocols for their determination, and explores its application in enzyme assays.
DDAO is a fluorescent dye characterized by a long emission wavelength in the red region of the spectrum and a tunable excitation wavelength.[1][2][3] Its fluorescence is reported to be pH-dependent.[1] The fundamental physicochemical and spectral properties of DDAO are summarized in the table below.
Data Presentation: DDAO Properties
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₁Cl₂NO₂ | [1] |
| Molecular Weight | 308.16 g/mol | [1] |
| CAS Number | 118290-05-4 | [1] |
| Appearance | Black solid | [1] |
| Excitation Maximum (λex) | ~648 nm | [1][4] |
| Emission Maximum (λem) | ~658 nm | [1][4] |
| Molar Extinction Coefficient (ε) | Not readily available in public domain | [1] |
| Fluorescence Quantum Yield (Φf) | Not readily available in public domain | [1] |
Note: While specific quantitative values for the molar extinction coefficient and fluorescence quantum yield of DDAO are not widely published, the general experimental protocols for their determination are outlined in the "Experimental Protocols" section of this guide.[1]
Application in Enzyme Assays: HRP-Coupled Detection
DDAO serves as a highly effective fluorogenic substrate in various enzyme assays, particularly those involving horseradish peroxidase (HRP).[1] In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of DDAO, converting it into a product with intense red fluorescence.[1] This enzymatic reaction is the foundation for highly sensitive detection methods in formats such as enzyme-linked immunosorbent assays (ELISAs).[1]
Experimental Protocols
Accurate characterization of DDAO's spectral properties is crucial for its effective application. The following sections provide detailed methodologies for key experiments.
Determination of Molar Extinction Coefficient (ε) using UV-Vis Spectroscopy
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a specific wavelength. It is determined using the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar extinction coefficient, b is the path length, and c is the concentration.[1]
Materials:
-
DDAO
-
High-purity solvent (e.g., DMSO, ethanol)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of DDAO in the chosen solvent with a precisely known concentration.
-
Serial Dilutions: Create a series of dilutions from the stock solution to obtain a range of concentrations.
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to scan a wavelength range that includes the expected absorption maximum of DDAO (~648 nm).[1] Use the same solvent as a blank to zero the instrument.[1]
-
Absorbance Measurement: Measure the absorbance of each dilution at the absorption maximum (λmax).[1]
-
Data Analysis: Plot a graph of absorbance versus concentration. The slope of the resulting line corresponds to the molar extinction coefficient (ε), assuming a path length of 1 cm.[1]
Determination of Fluorescence Quantum Yield (Φf)
The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[5] It is typically determined using a comparative method, referencing a standard with a known quantum yield.[5]
Materials:
-
DDAO
-
Fluorescence standard with a known quantum yield in the same spectral region (e.g., Rhodamine 101)
-
Solvent compatible with both DDAO and the standard
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Methodology:
-
Prepare Solutions: Prepare dilute solutions of both DDAO and the fluorescence standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be low (typically < 0.1) to prevent inner filter effects.[1]
-
Measure Absorption Spectra: Record the absorption spectra for both the DDAO and standard solutions to determine their absorbance at the chosen excitation wavelength.[1]
-
Measure Fluorescence Spectra: Excite both solutions at the identical wavelength and record their complete fluorescence emission spectra.[1]
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the DDAO and standard samples.
-
Calculate Quantum Yield: The quantum yield of DDAO is calculated using the following equation:[1]
Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)²
Where:
-
Φf is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
_sample refers to DDAO and _std refers to the standard
-
Protocol for DDAO in an HRP-Based Assay
This protocol outlines the general steps for using DDAO as a substrate to detect HRP activity.
Methodology:
-
Washing: After the final antibody incubation step in an ELISA or a similar assay, wash the microplate wells thoroughly with a suitable wash buffer to remove any unbound reagents.[1]
-
Substrate Preparation: Prepare the DDAO substrate solution by diluting a DDAO stock solution in the appropriate assay buffer. Immediately before use, add hydrogen peroxide (H₂O₂) to the desired final concentration.[1]
-
Substrate Incubation: Add the complete DDAO/H₂O₂ substrate solution to each well of the microplate.[1]
-
Signal Development: Incubate the plate at room temperature, protected from light, for a sufficient period to allow the enzymatic reaction to proceed and the fluorescent signal to develop.[1]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. Set the excitation and emission wavelengths appropriate for the oxidized DDAO product (e.g., excitation ~645 nm and emission ~665 nm).[1] The resulting fluorescence intensity is directly proportional to the amount of HRP present in the sample.
